1-(4-Hydroxy-3-nitrophenyl)propan-2-one
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Overview
Description
1-(4-Hydroxy-3-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a hydroxy group, a nitro group, and a propanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 4-hydroxyacetophenone, followed by a Friedel-Crafts acylation reaction. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the Friedel-Crafts acylation employs acetyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and acylation processes, optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 4-amino-3-hydroxypropiophenone.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxy-3-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxy and nitro groups play crucial roles in its reactivity, influencing its interaction with molecular targets and pathways .
Comparison with Similar Compounds
1-(4-Hydroxy-3-nitrophenyl)propan-2-one can be compared with similar compounds such as:
4-Hydroxy-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a propanone moiety.
4-Hydroxy-3-nitrobenzoic acid: Contains a carboxylic acid group instead of a propanone moiety.
4-Amino-3-hydroxypropiophenone: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The presence of both hydroxy and nitro groups in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications .
Properties
IUPAC Name |
1-(4-hydroxy-3-nitrophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)4-7-2-3-9(12)8(5-7)10(13)14/h2-3,5,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSAMVQTNCJZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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